

Tenalisib in Combination with Romidepsin: Efficacy Data

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Compound Focus: Tenalisib

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The following table summarizes the key efficacy results from a Phase I/II clinical trial evaluating the **Tenalisib**-Romidepsin combination in patients with relapsed/refractory T-cell lymphoma [1] [2]:

Efficacy Measure	Overall (n=27)	Peripheral T-Cell Lymphoma (PTCL) (n=12)	Cutaneous T-Cell Lymphoma (CTCL) (n=15)
Overall Response Rate (ORR)	63.0%	75.0%	53.3%
Complete Response (CR)	25.9%	50.0%	6.7%
Partial Response (PR)	37.0%	25.0%	46.7%
Median Duration of Response (DOR)	5.03 months	5.03 months	3.8 months

This data demonstrates that the combination is active across TCL subtypes, with particularly strong results in PTCL patients, half of whom achieved a complete response [2].

Mechanisms of Action and Synergistic Effect

Tenalisib and Romidepsin target different cellular pathways, and their combination is designed for synergistic anti-tumor activity.

- **Tenalisib** is a highly selective oral inhibitor of the **PI3K δ/γ isoforms** and also inhibits **Salt-Inducible Kinase 3 (SIK3)** [1]. The PI3K pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancers. By blocking these specific isoforms, **Tenalisib** disrupts prosurvival signals in malignant T-cells.
- **Romidepsin** is an intravenous **Histone Deacetylase (HDAC) inhibitor** [1]. It works by modulating gene expression, which can lead to cell cycle arrest, apoptosis (programmed cell death), and inhibition of cancer cell growth.

Preclinical studies in T-cell lymphoma cell lines suggested that combining a PI3K inhibitor with an HDAC inhibitor could produce a **synergistic anti-tumor effect**, meaning the combined effect is greater than the sum of their individual effects [1]. This provided the rationale for their combined clinical development.

The following diagram illustrates how these two drugs work together to target cancer cells:

Safety and Tolerability Profile

The combination of **Tenalisib** and Romidepsin demonstrated a manageable safety profile in the study. The most frequent **treatment-emergent adverse events (TEAEs)** of any grade reported in over 15% of patients were [1] [2]:

- **Gastrointestinal:** Nausea (73%), vomiting (27%), diarrhea (reported in [1])
- **Hematological:** Thrombocytopenia (57%), neutropenia (27%), anemia (reported in [1])
- **General:** Fatigue (54%), decreased appetite (27%), dysgeusia (altered sense of taste), weight loss
- **Laboratory Abnormalities:** Increased liver enzymes (AST and ALT)

A significant number of patients (**69.7%**) experienced a grade 3 or higher related TEAE, with thrombocytopenia and elevated liver enzymes being among the most common [1]. These toxicities were consistent with the known side effects of each drug and did not reveal unexpected new safety signals.

Dosing and Administration

The clinical trial established the recommended Phase II dose for the combination, which forms the basis for the current administration schedule [1] [2]:

- **Tenalisib: 800 mg**, taken orally twice daily, in a fasting state (1 hour before or 2 hours after a meal).
- **Romidepsin: 14 mg/m²**, administered intravenously over 4 hours on **Days 1, 8, and 15** of a **28-day cycle**.

Treatment is continued until disease progression or unacceptable toxicity.

Comparison to Single-Agent Activity

To put the combination's efficacy into context, the table below compares its performance with historical data on single-agent **Tenalisib** and the approved single-agent activity of Romidepsin.

Therapy	Mechanism of Action	Recommended Dose	ORR in R/R TCL	Key TEAEs
Tenalisib + Romidepsin	PI3K δ / γ & SIK3 + HDAC inhibitor	Tenalisib 800 mg BID (oral) + Romidepsin 14 mg/m ² (IV)	63.0% (Overall) [2]	Nausea, thrombocytopenia, fatigue, elevated liver enzymes [1]
Tenalisib (Single Agent)	PI3K δ / γ & SIK3 inhibitor	800 mg BID (oral, fasting) [3]	45.7% (in a phase I/Ib study) [3]	Fatigue, transaminase elevation [3]
Romidepsin (Single Agent)	HDAC inhibitor	14 mg/m ² (IV) on days 1, 8, 15 of a 28-day cycle [1]	~25-30% (approved for R/R PTCL and CTCL) [1]	Nausea, fatigue, thrombocytopenia, neutropenia, ECG changes

The data suggests that the **combination of Tenalisib and Romidepsin yields a higher overall response rate than what is typically observed with either agent alone**, supporting the preclinical hypothesis of synergistic activity [1] [2].

Experimental Protocol Overview

For researchers, the key methodological details of the pivotal Phase I/II study (NCT03770000) are as follows [1]:

- **Study Design:** Multicenter, open-label, non-randomized study consisting of a Phase I dose-escalation phase (using a 3+3 design) and a Phase II dose-expansion phase.
- **Patients:** Adults with relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received at least one prior line of therapy.
- **Objectives:**
 - **Primary:** To characterize safety, tolerability, and determine the Maximum Tolerated Dose (MTD) or Recommended Phase II Dose (RP2D).
 - **Secondary:** To assess efficacy (ORR, DOR) and evaluate the pharmacokinetics (PK) of the combination.
- **Response Criteria:** PTCL was assessed using the Lugano Classification, while CTCL was assessed using the global response score.
- **Pharmacokinetics:** The study concluded that co-administration did not significantly alter the PK profile of either drug, indicating no major drug-drug interactions [1] [2].

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